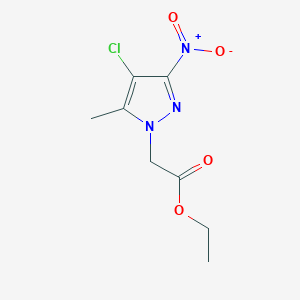

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the pyrazole ring, along with an ethyl acetate moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazole derivatives.

Reduction: Formation of Ethyl 2-(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)acetate.

Hydrolysis: Formation of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has been evaluated for its potential as a lead compound in drug development. Pyrazole derivatives are recognized for their anticancer properties, with studies indicating that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types, including breast and liver cancers . The compound's structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or signal transduction pathways .

Anticancer Activity

Recent research has highlighted the anticancer effects of pyrazole-based compounds. This compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, studies have demonstrated that similar pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The ability to modify the pyrazole ring further enhances its utility in synthesizing new chemical entities with desired biological activities .

Case Study 1: Antitumor Activity

A study published in ACS Omega explored the synthesis of new curcumin analogues fused with pyrazole structures. The research found that these compounds exhibited significant antitumor activity against several cancer types, reinforcing the therapeutic potential of pyrazole derivatives like this compound in oncology .

Case Study 2: Multicomponent Reactions

Research highlighted the efficiency of multicomponent reactions (MCRs) for synthesizing bioactive pyrazole derivatives. This compound was synthesized using MCR techniques, demonstrating its antibacterial and anti-inflammatory activities. This approach not only streamlined the synthesis but also revealed the compound's broad spectrum of biological activities .

Summary Table of Applications

作用機序

The mechanism of action of Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

類似化合物との比較

Similar Compounds

Ethyl 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetate: Lacks the nitro group, which may result in different reactivity and biological activity.

Ethyl 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but different substitution pattern on the pyrazole ring.

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Lacks the chloro group, affecting its chemical properties and applications.

Uniqueness

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, characterized by its unique structure that includes a chloro, methyl, and nitro group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O₄ |

| Molecular Weight | 219.58 g/mol |

| CAS Number | 351996-53-7 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, affecting biological pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base like potassium carbonate. This reaction is performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. This compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds with a similar pyrazole structure can inhibit the growth of lung, brain, colorectal, and breast cancer cells .

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Colorectal Cancer | HCT116 | 12.0 |

These findings suggest that this compound may possess significant antiproliferative effects, warranting further investigation into its mechanism of action.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The presence of the nitro group may enhance its interaction with bacterial enzymes, leading to inhibition of growth .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Intermediates : The reduction of the nitro group can lead to reactive species that modify cellular macromolecules.

- Cell Cycle Arrest : Evidence suggests that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls (p < 0.01) .

- In Vivo Efficacy : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, indicating potential for further development as an anticancer agent .

特性

IUPAC Name |

ethyl 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZJJHIAFAKMCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。